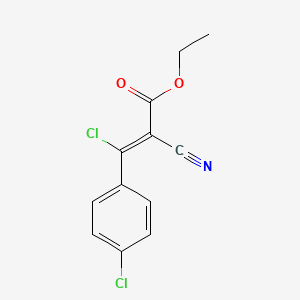
2-Ethylpyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylpyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The compound’s structure consists of a pyrimidine ring with an ethyl group attached to the second carbon and keto groups at the fourth and sixth positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylpyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of ethyl acetoacetate, urea, and an aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
2-Ethylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydropyrimidine derivatives.
Substitution: The ethyl group or hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidine N-oxides, while reduction produces dihydropyrimidines.
科学研究应用
2-Ethylpyrimidine-4,6(1H,5H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to nucleic acid analogs and enzyme inhibitors.
Industry: The compound is used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 2-Ethylpyrimidine-4,6(1H,5H)-dione depends on its specific application. In biological systems, it may interact with enzymes or nucleic acids, inhibiting their function or altering their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their behavior and activity.
相似化合物的比较
2-Ethylpyrimidine-4,6(1H,5H)-dione can be compared with other pyrimidine derivatives, such as:
2-Methylpyrimidine-4,6(1H,5H)-dione: Similar structure but with a methyl group instead of an ethyl group.
2-Phenylpyrimidine-4,6(1H,5H)-dione: Contains a phenyl group, which significantly alters its chemical properties and applications.
2,4,6-Trioxypyrimidine: Lacks the ethyl group and has additional keto groups, making it more reactive.
属性
IUPAC Name |
2-ethyl-1H-pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-7-5(9)3-6(10)8-4/h2-3H2,1H3,(H,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHDLZVKBSREQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=O)CC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]piperazin-1-yl]-2-methyl-6-phenylpyrimidine;oxalic acid](/img/structure/B7945897.png)
![2-Amino-3-(1,3-benzothiazol-2-yl)-7-chlorochromeno[2,3-b]pyridin-5-one](/img/structure/B7945919.png)
![[2-(2,3-Dibromopropyl)-6-methoxyphenyl] acetate](/img/structure/B7945928.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-chloro-4-nitrophenyl)ethanone](/img/structure/B7945946.png)

![2-amino-3-(4-oxo-1H-quinazolin-2-yl)chromeno[2,3-b]pyridin-5-one](/img/structure/B7945954.png)
![2-amino-7-chloro-3-(4-oxo-1H-quinazolin-2-yl)chromeno[2,3-b]pyridin-5-one](/img/structure/B7945955.png)
![2-Amino-7-chloro-3-(4-methyl-1,3-thiazol-2-yl)chromeno[2,3-b]pyridin-5-one](/img/structure/B7945961.png)
![2-Methyl-4-phenyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine;oxalic acid](/img/structure/B7945963.png)

![2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid](/img/structure/B7945971.png)
![2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride](/img/structure/B7945982.png)
